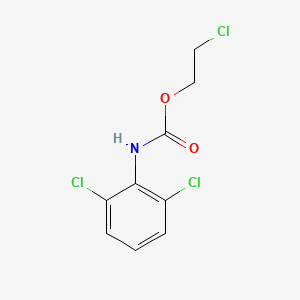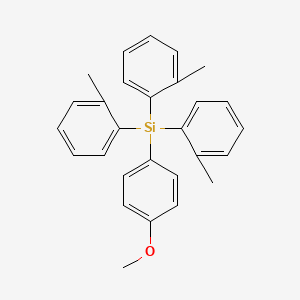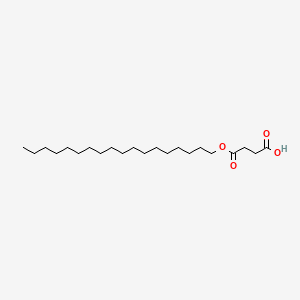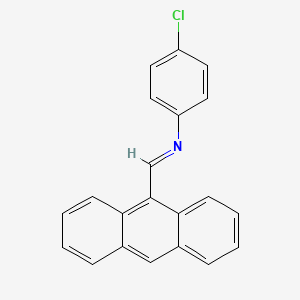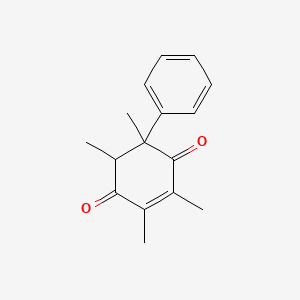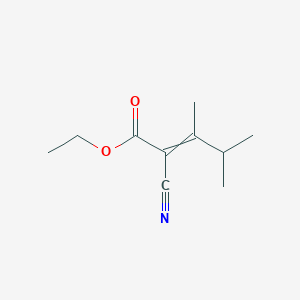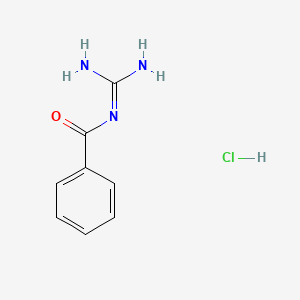
N-benzoylguanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoylguanidine hydrochloride is a nitrogen-containing heterocyclic compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has shown potential in various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoylguanidine hydrochloride typically involves the reaction of benzoyl chloride with guanidine hydrochloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-benzoylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-benzoylguanidine oxide.
Reduction: Reduction reactions can convert it to N-benzylguanidine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-benzoylguanidine oxide.
Reduction: N-benzylguanidine.
Substitution: Various N-substituted guanidines.
Aplicaciones Científicas De Investigación
N-benzoylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various guanidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-benzoylguanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. The pathways involved include the inhibition of integrin receptors and other enzyme systems .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzylguanidine hydrochloride
- N-phenylguanidine hydrochloride
- N-methylguanidine hydrochloride
Uniqueness
N-benzoylguanidine hydrochloride is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in inhibiting certain enzymes and receptors, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
3166-28-7 |
|---|---|
Fórmula molecular |
C8H10ClN3O |
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
N-(diaminomethylidene)benzamide;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c9-8(10)11-7(12)6-4-2-1-3-5-6;/h1-5H,(H4,9,10,11,12);1H |
Clave InChI |
TVAWJXOBZYWQNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



